PARP‑1 vs. PARP‑2 Isoform Selectivity Achieved Through 2,6‑Difluorobenzoyl Substitution
In the broader piperidine‑benzamide PARP‑inhibitor series, the introduction of a 2,6‑difluorobenzoyl cap instead of a 2,4‑difluorobenzoyl or simple benzoyl group shifted selectivity in favour of PARP‑1 over PARP‑2. For the subset of molecules most closely related to the target compound, PARP‑1 IC₅₀ values in the sub‑micromolar range (∼0.05–0.5 µM) were retained, whereas PARP‑2 inhibition diminished by >5‑fold, yielding selectivity indices (PARP‑2 IC₅₀ / PARP‑1 IC₅₀) of 10–30 compared with <5 for the corresponding 2,4‑difluoro analogues [REFS‑1]. This selectivity profile is relevant because the target compound 2‑{[1‑(2,6‑difluorobenzoyl)piperidin‑3‑yl]oxy}‑5‑fluoropyrimidine incorporates precisely the same 2,6‑difluorobenzoyl‑piperidine motif, and the 5‑fluoropyrimidine ether replacement of the benzamide is predicted to further rigidify the binding conformation, potentially enhancing the selectivity window [REFS‑2].
| Evidence Dimension | PARP‑1 vs. PARP‑2 inhibitory selectivity (selectivity index = PARP‑2 IC₅₀ / PARP‑1 IC₅₀) |
|---|---|
| Target Compound Data | Predicted selectivity index ≥10 (based on 2,6‑difluorobenzoyl‑piperidine scaffold data) [REFS‑1] |
| Comparator Or Baseline | 2,4‑Difluorobenzoyl‑piperidine analogues: selectivity index <5 [REFS‑1] |
| Quantified Difference | >2‑fold improvement in PARP‑1 selectivity favouring the 2,6‑difluoro substitution pattern |
| Conditions | In‑vitro enzyme inhibition assay using recombinant full‑length human PARP‑1 and PARP‑2; NAD⁺‑depletion format; data derived from a structurally analogous piperidine‑benzamide series [REFS‑1]. |
Why This Matters
Higher PARP‑1 selectivity predicts reduced haematological toxicity in eventual therapeutic candidates, making this building block more valuable than generic PARP‑inhibitor fragments for procurement by oncology programs.
- [1] Lin, C.-F. et al. Design, synthesis, biological evaluation of novel piperidine‑based derivatives as potent poly(ADP‑ribose) polymerase‑1 (PARP‑1) inhibitors. Bioorganic Chemistry 2024, 148, 107455. DOI: 10.1016/j.bioorg.2024.107455. (Reports systematic SAR of difluorobenzoyl‑piperidine PARP‑1 inhibitors, including selectivity data for 2,6‑ vs. 2,4‑difluoro substitution.) View Source
- [2] PubChem Bioactivity Record AID 1856784. NCBI, 2025. (Contains PARP‑1 and PARP‑2 IC₅₀ data for a panel of fluorophenyl‑piperidine analogues, supporting the selectivity advantage of the 2,6‑difluoro pattern.) View Source
